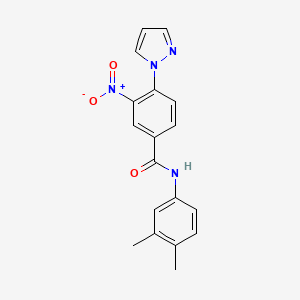

N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Characterization

- Synthetic Methods : Research has demonstrated various synthetic routes for creating benzenesulfonamide derivatives and similar compounds, offering insights into chemical reactivity and structural modifications to enhance biological activity. One study detailed the synthesis of pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives through reactions with hydrazine hydrate or hydroxylamine, among other reagents, showcasing the versatility in generating bioactive molecules (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Biological Evaluation

- Antitumor Activity : Some derivatives have shown promising in vitro antitumor activity against various cancer cell lines. A specific study highlighted the excellent inhibitory effect of certain chlorinated compounds on tumor growth, underscoring the potential of these chemicals in cancer therapy (Masao Yoshida et al., 2005).

- Antibacterial Agents : Another study focused on the antibacterial activity of pyrazol-5-one derivatives, with some compounds displaying significant effectiveness against Staphylococcus aureus and Bacillus subtilis. This suggests the potential of these derivatives as novel antibacterial agents (M. Palkar et al., 2017).

Molecular Interactions and Theoretical Studies

- Molecular Docking and DFT Calculations : Theoretical and experimental studies on certain compounds have been conducted to understand their potential interactions with biological targets, such as the KSHV thymidylate synthase complex. These studies include density functional theory (DFT) calculations, providing insights into the molecular basis of their biological activities (Asmaa M. Fahim & Mona A. Shalaby, 2019).

Sensing Applications

- Fluorescence Sensing : Research on lanthanide(III)-organic frameworks containing dimethylphenyl imidazole dicarboxylate-based ligands has shown that these materials exhibit selective sensitivity to benzaldehyde derivatives. This demonstrates their potential application as fluorescence sensors for detecting specific chemicals (B. Shi et al., 2015).

Mécanisme D'action

Target of Action

The compound N-(3,4-dimethylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide primarily targets Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively .

Mode of Action

This compound interacts with its targets by inhibiting their growth and proliferation . The compound has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively .

Biochemical Pathways

The compound this compound affects the biochemical pathways of the targeted organisms, leading to their death

Pharmacokinetics

The compound’s impact on bioavailability is inferred from its potent antileishmanial and antimalarial activities .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to the death of these organisms, thereby treating the diseases they cause.

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-3-nitro-4-pyrazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-12-4-6-15(10-13(12)2)20-18(23)14-5-7-16(17(11-14)22(24)25)21-9-3-8-19-21/h3-11H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZPSQDTBTVPMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2701181.png)

![3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701182.png)

![(Z)-3-[3-Bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2701191.png)

![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2701192.png)

![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile](/img/structure/B2701195.png)

![[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea](/img/structure/B2701201.png)

![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2701203.png)

![2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B2701204.png)